molecular formula C8H9BrO3S B13570734 Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate

Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate

Cat. No.: B13570734
M. Wt: 265.13 g/mol
InChI Key: NXBSHZLFDVVOEA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate

InChI

InChI=1S/C8H9BrO3S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6,10H,4H2,1H3

InChI Key

NXBSHZLFDVVOEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CS1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired product in moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or alkanes.

    Coupling: Biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Biological Activity

Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H10BrO3S
Molecular Weight: 303.15 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C(C1=CC=C(S1)Br)C(O)=O

The compound features a bromothiophene moiety, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds containing bromothiophene exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies on various cancer cell lines, including HeLa and MCF-7, demonstrated moderate cytotoxicity.

Cell Line % Inhibition at 100 μM IC50 (μM)
HeLa4525
MCF-73030

The compound's mechanism of action may involve induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways such as p53 and MAPK.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity:
    A study assessed the antioxidant properties using the DPPH assay, revealing that the compound exhibited significant free radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.
    Concentration (μg/mL) % Scavenging Activity
    10045
    20070
    40090
  • Molecular Docking Studies:
    Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including cyclooxygenase (COX) enzymes. The results indicated a higher affinity for COX-1 compared to COX-2, suggesting potential anti-inflammatory effects.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in pathogens.
  • Signal Transduction Modulation: By affecting signaling pathways, it can induce apoptosis in cancer cells.

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